

Ofloxacin Methyl Ester: A Technical Deep Dive

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ofloxacin Methyl Ester*

Cat. No.: *B15295997*

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CAS Number: 108224-82-4

This technical guide provides a comprehensive overview of **Ofloxacin Methyl Ester**, a key derivative of the broad-spectrum fluoroquinolone antibiotic, ofloxacin. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth information on its chemical properties, synthesis, characterization, and biological significance.

Chemical and Physical Properties

Ofloxacin Methyl Ester is the methyl ester derivative of ofloxacin. The esterification of the carboxylic acid group alters the physicochemical properties of the parent drug, which can influence its solubility, stability, and pharmacokinetic profile. As a prodrug, it is designed to be hydrolyzed in vivo to release the active ofloxacin molecule.^[1]

Property	Value	Reference
CAS Number	108224-82-4	
Molecular Formula	C ₁₉ H ₂₂ FN ₃ O ₄	
Molecular Weight	375.4 g/mol	
IUPAC Name	methyl 7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.0 ^{5,13}]trideca-5(13),6,8,11-tetraene-11-carboxylate	
Appearance	(Not specified in available literature)	
Melting Point	(Not specified in available literature)	
Solubility	(Not specified in available literature)	

Synthesis and Experimental Protocols

The synthesis of **ofloxacin methyl ester** can be achieved through the esterification of ofloxacin. While specific detailed protocols for the direct methylation are not extensively published, general methods for the esterification of carboxylic acids can be applied. One common approach involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.

A plausible synthetic route involves the reaction of ofloxacin with methanol under acidic conditions. Another approach, described for the synthesis of other ofloxacin esters, involves the reaction of ofloxacin with a methylating agent like chloromethylacetate in a suitable solvent such as acetonitrile.[1]

A related synthesis described in the literature involves the preparation of ofloxacin from its methyl ester precursor. In this multi-step synthesis, the final step is the basic hydrolysis of the

methyl ester to yield ofloxacin.[2] This indicates that **ofloxacin methyl ester** is a stable and isolatable intermediate.

General Experimental Protocol for Esterification (Illustrative):

- Dissolution: Dissolve ofloxacin in an excess of dry methanol.
- Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or hydrogen chloride gas.
- Reaction: Reflux the mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
- Work-up: After completion, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).
- Extraction: Extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
- Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure **ofloxacin methyl ester**.

Note: This is a generalized protocol and would require optimization for specific laboratory conditions.

Characterization and Data Presentation

The structural elucidation and purity assessment of **ofloxacin methyl ester** are crucial for its use in research and development. Standard analytical techniques are employed for its characterization.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: A detailed NMR study on a closely related analog, N-methylated ofloxacin, provides a basis for the expected spectral features of **ofloxacin methyl ester**. The proton (^1H) and carbon- 13 (^{13}C) NMR spectra would confirm the

presence of the additional methyl group from the ester functionality and the overall integrity of the ofloxacin scaffold.[1][3]

Infrared (IR) Spectroscopy: The IR spectrum of **ofloxacin methyl ester** is expected to show a characteristic ester carbonyl (C=O) stretching vibration, typically in the range of 1735-1750 cm^{-1} . This would be a key differentiator from the carboxylic acid C=O stretch of ofloxacin.[1][4]

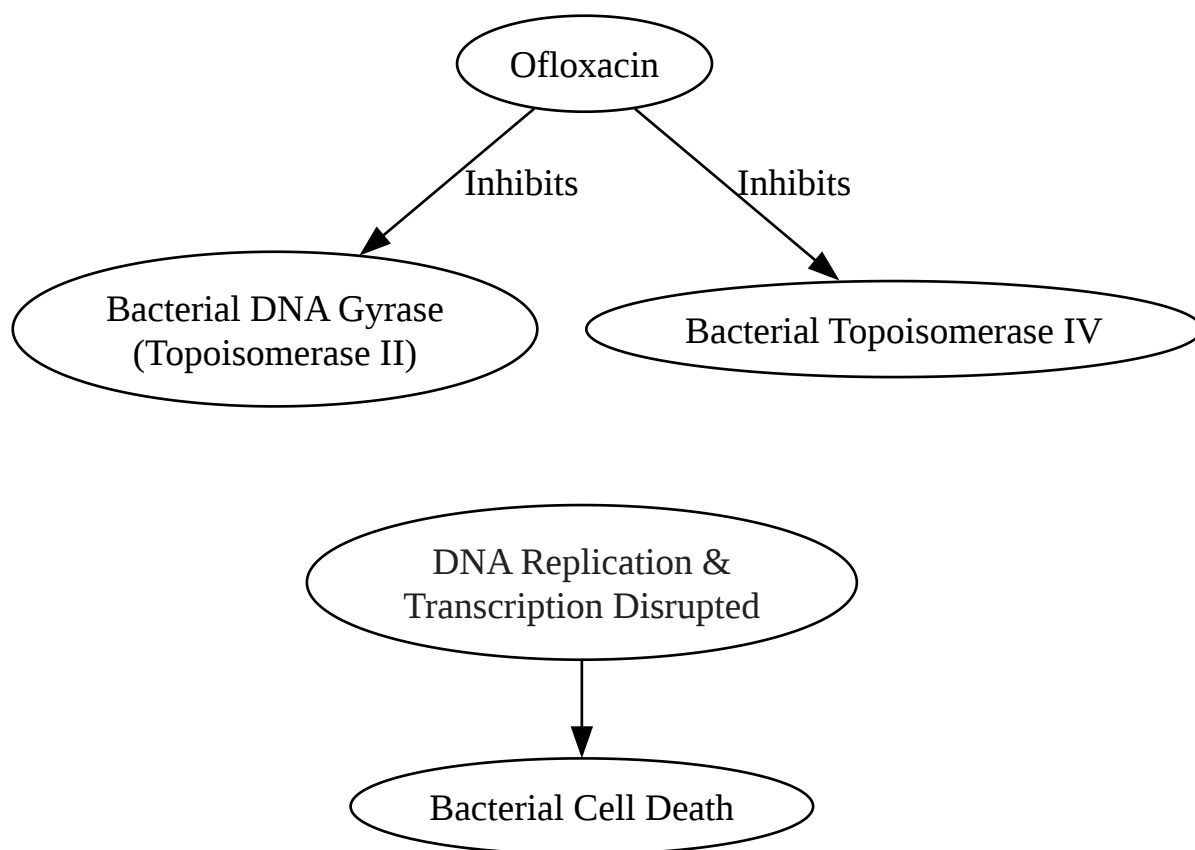
Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of **ofloxacin methyl ester** (375.4 g/mol). The fragmentation pattern would provide further structural information.

Spectroscopic Data	Expected Key Features
^1H NMR	Singlet corresponding to the methyl ester protons ($-\text{OCH}_3$) around 3.7 ppm. Other signals corresponding to the ofloxacin core structure.
^{13}C NMR	Signal for the methyl ester carbon ($-\text{OCH}_3$) around 52 ppm and the ester carbonyl carbon ($-\text{COO}-$) around 165-175 ppm.
IR (cm^{-1})	Ester C=O stretch ($\sim 1735\text{-}1750\text{ cm}^{-1}$). Absence of the broad O-H stretch of the carboxylic acid.
Mass Spec (m/z)	Molecular ion peak $[\text{M}]^+$ or $[\text{M}+\text{H}]^+$ corresponding to the molecular weight.

Biological Activity and Signaling Pathways

Ofloxacin methyl ester is primarily considered a prodrug of ofloxacin.[1] Prodrugs are inactive or less active compounds that are metabolized in the body to release the active parent drug. The ester linkage in **ofloxacin methyl ester** is susceptible to hydrolysis by esterase enzymes present in the body, which would regenerate the active ofloxacin.

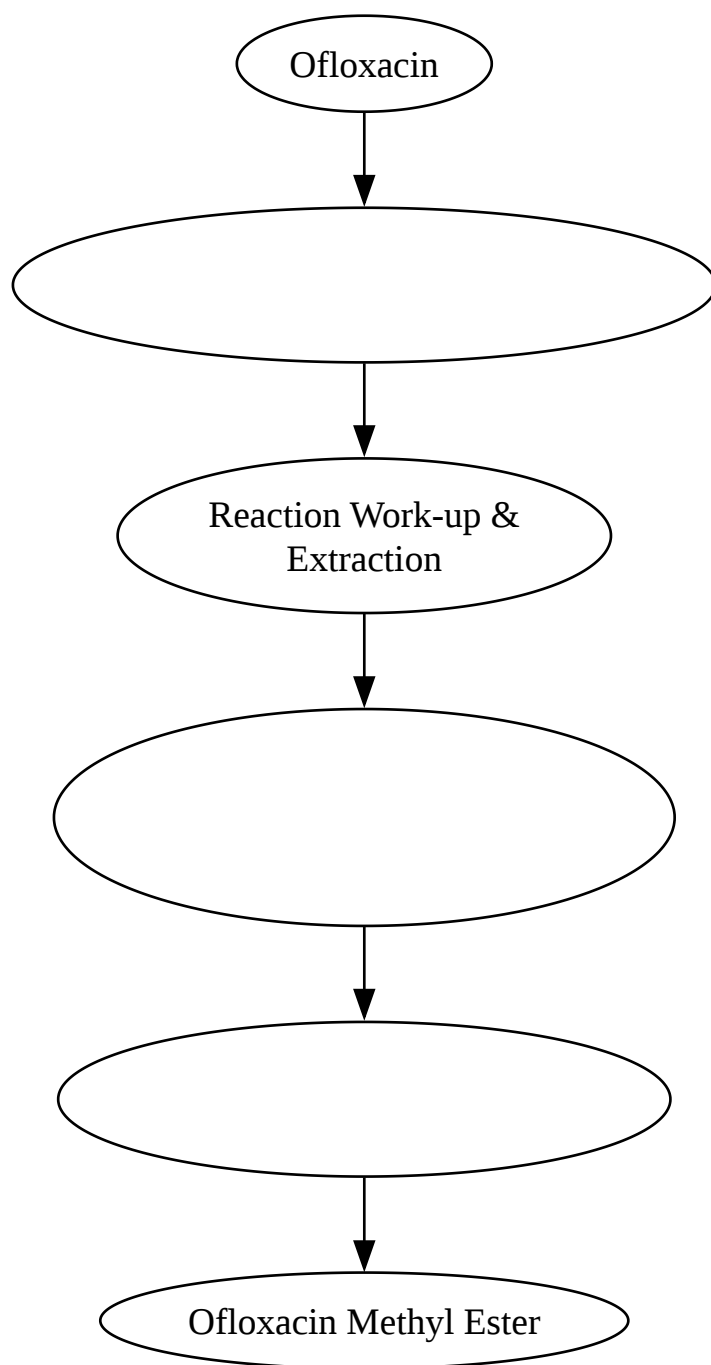
The mechanism of action of the released ofloxacin is well-established. It functions by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[5][6] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, ofloxacin disrupts bacterial cell division and leads to cell death.



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Experimental Workflow

The general workflow for the synthesis and characterization of **ofloxacin methyl ester** is outlined below.



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Conclusion

Ofloxacin methyl ester is a significant derivative of ofloxacin, primarily of interest as a prodrug to potentially improve the pharmacokinetic properties of the parent antibiotic. Its synthesis is achievable through standard esterification procedures, and its structure can be confirmed using a suite of spectroscopic techniques. Further research into the specific biological properties and

in vivo efficacy of **ofloxacin methyl ester** could provide valuable insights for the development of new antibacterial therapies.

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- To cite this document: BenchChem. [Ofloxacin Methyl Ester: A Technical Deep Dive]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15295997#ofloxacin-methyl-ester-cas-number]

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